

5-(tert-Butyl)-2-methoxybenzaldehyde CAS number

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Compound of Interest

Compound Name: 5-(tert-Butyl)-2-methoxybenzaldehyde

Cat. No.: B1277133

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An In-Depth Technical Guide to **5-(tert-Butyl)-2-methoxybenzaldehyde** (CAS: 85943-26-6): Synthesis, Reactivity, and Applications

Introduction

5-(tert-Butyl)-2-methoxybenzaldehyde, identified by the CAS Number 85943-26-6, is a polysubstituted aromatic aldehyde of significant interest in modern organic synthesis.^{[1][2][3][4]} Its unique molecular architecture, featuring a sterically demanding tert-butyl group, a nucleophilic aldehyde, and an electron-donating methoxy group, makes it a versatile intermediate.^[5] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, validated synthesis protocols, characteristic reactivity, and key applications, with a focus on the underlying chemical principles that make it a valuable tool in the creation of complex molecules.

Physicochemical Properties and Characterization

The functional groups of **5-(tert-Butyl)-2-methoxybenzaldehyde** dictate its physical properties and chemical behavior. The bulky tert-butyl group enhances solubility in nonpolar organic solvents and provides steric hindrance, which can be exploited for regioselective reactions. The methoxy group activates the aromatic ring, while the aldehyde function serves as a reactive handle for a multitude of chemical transformations.

Quantitative data and key identifiers for the compound are summarized below.

Property	Value	Source(s)
CAS Number	85943-26-6	[1][2][3][4]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[1][2][3][4]
Molecular Weight	192.25 g/mol	[1][2][6]
IUPAC Name	5-tert-butyl-2-methoxybenzaldehyde	[6]
Synonyms	4-(tert-Butyl)-2-formylanisole, 5-(tert-Butyl)-o-anisaldehyde	[1][3]
Appearance	Pale Yellow Oil to Pale Yellow Semi-Solid	[7]
Boiling Point	281.5°C at 760 mmHg	[7]
Density	1.002 g/cm ³	[7]
Solubility	Slightly soluble in Chloroform, Ethyl Acetate	[7]
InChIKey	OBYAZZBWVOYPRX- UHFFFAOYSA-N	[4][6]
SMILES	CC(C) (C)C1=CC(=C(C=C1)OC)C=O	[2][6]

Spectroscopic Data: A representative ¹H NMR spectrum for the compound synthesized via the method described in Section 2 is as follows:

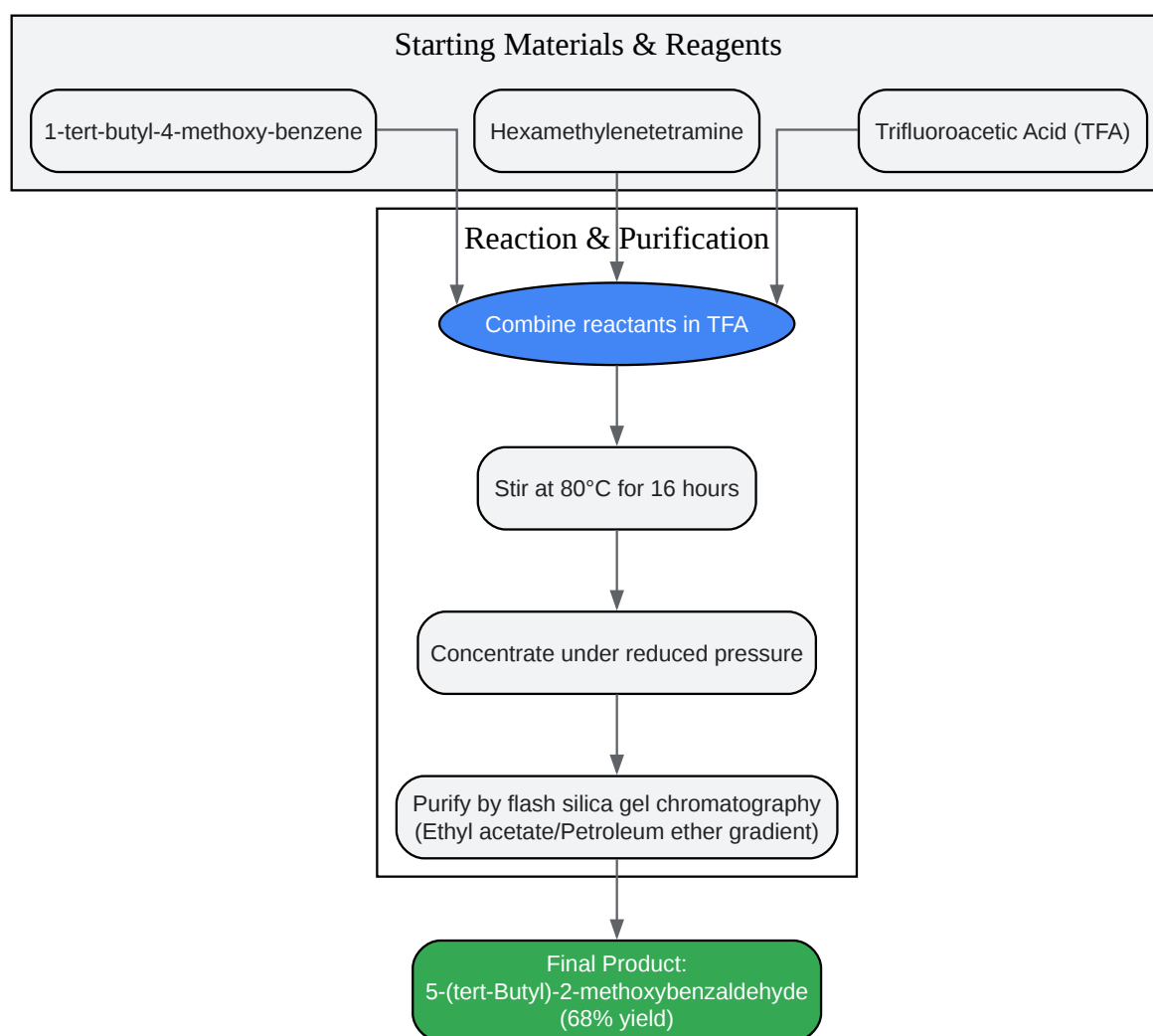
- ¹H NMR (400 MHz, DMSO-d₆): δ ppm 1.26 (s, 9 H, C(CH₃)₃), 3.89 (s, 3 H, OCH₃), 7.16 (d, J=8.8 Hz, 1 H, Ar-H), 7.63 - 7.73 (m, 2 H, Ar-H), 10.28 - 10.38 (m, 1 H, CHO).[8]

Synthesis and Purification

The preparation of **5-(tert-butyl)-2-methoxybenzaldehyde** is reliably achieved through a formylation reaction of 1-tert-butyl-4-methoxybenzene. The following protocol is a robust

method that provides a good yield of the target compound.[8]

Principle: This synthesis is a variation of the Duff reaction, which involves the formylation of an activated aromatic ring. Here, 1-tert-butyl-4-methoxybenzene serves as the electron-rich substrate. Hexamethylenetetramine (methenamine) acts as the formyl cation equivalent, and trifluoroacetic acid (TFA) functions as both a solvent and a strong acid catalyst to drive the electrophilic aromatic substitution.



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Workflow for the synthesis of 5-(tert-Butyl)-2-methoxybenzaldehyde.

Experimental Protocol:

- To a solution of 1-tert-butyl-4-methoxy-benzene (3 g, 18.27 mmol, 1 eq) in trifluoroacetic acid (30 mL), add hexamethylenetetramine (5.12 g, 36.53 mmol, 2 eq).[8]
- Stir the reaction mixture at 80 °C for 16 hours. Progress can be monitored by LC-MS to confirm the formation of the desired product.[8]
- After the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA, yielding a residue.[8]
- Purify the residue using flash silica gel chromatography. A suitable eluent system is a gradient of 0-3% ethyl acetate in petroleum ether.[8]
- Combine the product-containing fractions and concentrate to yield **5-(tert-butyl)-2-methoxybenzaldehyde** as a yellow liquid (2.4 g, 68% yield).[8]

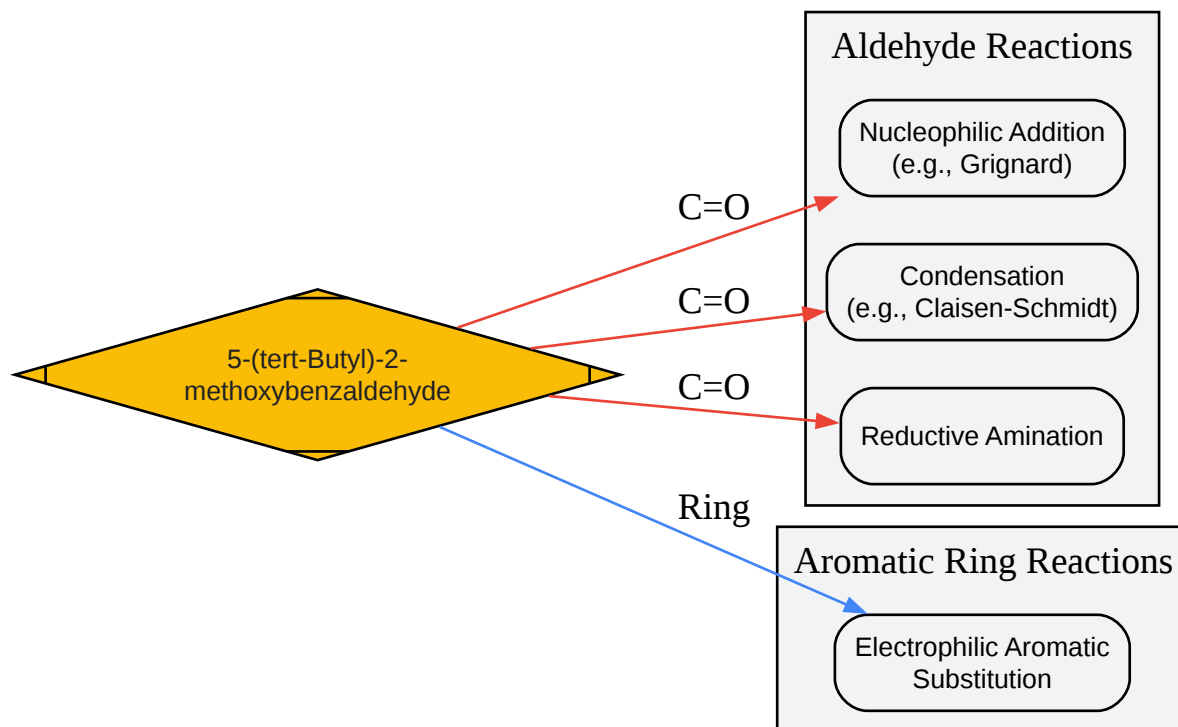
Self-Validation: The integrity of the final product should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to ensure it meets the required purity for subsequent applications. The reported ^1H NMR data provides a direct reference for this validation.[8][9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **5-(tert-butyl)-2-methoxybenzaldehyde** stems from the distinct reactivity of its functional groups.

- **Aldehyde Group:** This group is the primary site for nucleophilic addition and condensation reactions. It readily participates in transformations like Wittig reactions to form alkenes, Grignard additions to generate secondary alcohols, and reductive aminations to produce substituted amines. It is also a key component in multicomponent reactions and the synthesis of heterocyclic systems.[5]
- **Aromatic Ring:** The ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the methoxy group, which directs incoming electrophiles to the ortho and para positions. The existing substitution pattern makes the C6

position (ortho to the methoxy group) the most likely site for further functionalization, although this is sterically hindered by the adjacent aldehyde.



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Key reactivity pathways for 5-(tert-Butyl)-2-methoxybenzaldehyde.

Applications in Research and Development

This compound is not merely a synthetic curiosity; it is an enabling building block in several high-value research areas.

- **Pharmaceutical Chemistry:** The scaffold is useful for generating libraries of potential drug candidates. The tert-butyl and methoxy groups can modulate a molecule's pharmacokinetic profile by increasing lipophilicity and metabolic stability, which are critical parameters in drug design.[5] It can serve as a precursor for developing agents with potential anti-inflammatory, antioxidant, or antimicrobial properties.[5]
- **Material Science:** It is a documented reagent in the preparation of advanced materials. Its applications include the synthesis of conjugated polymers and highly selective fluorescent



sensors, where the aldehyde group can be incorporated into a larger polymer backbone or functionalized to create a sensory moiety.^[10]

- Flavor and Fragrance Industry: Like many aromatic aldehydes, this compound possesses organoleptic properties that make it suitable for use in creating fragrances, often imparting sweet or woody notes.^[5]

Safety, Handling, and Storage

Due to its hazardous properties, **5-(tert-butyl)-2-methoxybenzaldehyde** must be handled with appropriate care in a laboratory setting.

GHS Hazard Classification:

Pictogram(s)	Signal Word	Hazard Statement(s)
 alt text  alt text	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction. ^[6] H411: Toxic to aquatic life with long lasting effects. ^[6]

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
- Wear standard PPE, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves (inspect gloves prior to use).
- Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.

First Aid Measures:

- If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

- If on Skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6]
- If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
- If in Eyes: Rinse cautiously with water for several minutes.

Storage and Disposal:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Storage under an inert atmosphere at room temperature is recommended.[12]
- Incompatible materials include strong oxidizing agents and strong bases.[11]
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

5-(tert-Butyl)-2-methoxybenzaldehyde is a high-utility synthetic intermediate whose value is derived from the interplay of its constituent functional groups. Its well-defined synthesis and predictable reactivity make it a reliable building block for complex molecular design. For professionals in drug discovery and material science, this compound offers a scaffold that combines reactive potential with inherent functionalities for modulating physicochemical properties. Proper adherence to safety protocols is essential for its handling, ensuring its potential can be explored responsibly in advancing chemical research and development.

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References

- 1. scbt.com [scbt.com]
- 2. chemscene.com [chemscene.com]

- 3. CAS 85943-26-6 | 2715-1-X0 | MDL MFCD06246086 | 5-(tert-Butyl)-2-methoxybenzaldehyde | SynQuest Laboratories [synquestlabs.com]
- 4. 5-TERT-BUTYL-2-METHOXYBENZALDEHYDE | CymitQuimica [cymitquimica.com]
- 5. leapchem.com [leapchem.com]
- 6. 5-Tert-butyl-2-methoxybenzaldehyde | C12H16O2 | CID 6490877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 8. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 5-(TERT-BUTYL)-2-METHOXYBENZENECARBALDEHYDE | 85943-26-6 [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. 85943-26-6|5-(tert-Butyl)-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
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